molecular formula C10H18N2O3 B8107972 4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Cat. No.: B8107972
M. Wt: 214.26 g/mol
InChI Key: KGRRIJXWOQOGFT-UHFFFAOYSA-N
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Description

4-Ethyl-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a spirocyclic compound featuring a unique structure with both ether and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by a Dean-Stark apparatus to remove water, driving the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amide or ether functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
  • 8-Benzyl-4,11-diazaspiro[5.6]dodecan-3-one

Uniqueness

4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-ethyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-12-7-10(15-5-9(12)13)6-11-3-4-14-8-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRIJXWOQOGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CNCCOC2)OCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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